1,4,6-Trimethylpyrimidinium iodide
Description
1,4,6-Trimethylpyrimidinium iodide is a quaternary ammonium salt characterized by a pyrimidinium core substituted with three methyl groups at positions 1, 4, and 6, paired with an iodide counterion. It is synthesized via the reaction of 4,6-dimethylpyrimidine with iodomethane in acetone under reflux conditions, yielding 76% of the product after recrystallization . This compound is notable for its role in nucleophilic rearrangements and recyclization reactions. For example, it undergoes transformation into 4,6-dimethyl-2-methylaminonicotinic acid nitrile under specific conditions and participates in the formation of pyrazolo[1,5-a]pyrimidine derivatives when reacted with acyl hydrazides . These reactions highlight its utility in synthesizing structurally diverse heterocyclic compounds.
Properties
IUPAC Name |
1,4,6-trimethylpyrimidin-1-ium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N2.HI/c1-6-4-7(2)9(3)5-8-6;/h4-5H,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNQLBUPBUJLSU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+](C=N1)C)C.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,6-Trimethylpyrimidinium iodide can be synthesized through the alkylation of 1,4,6-trimethylpyrimidine with iodomethane. The reaction typically occurs in a polar solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
1,4,6-Trimethylpyrimidine+Iodomethane→1,4,6-Trimethylpyrimidinium iodide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4,6-Trimethylpyrimidinium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as amines or alkoxides.
Recyclization: It can undergo recyclization reactions, leading to the formation of different heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethylate, methylamine, and glycine ethyl ester. These reactions are typically carried out in alcoholic solvents under mild heating conditions.
Recyclization: This process often involves the use of hydrazides of carboxylic acids and heating in a sealed glass ampoule.
Major Products
Nucleophilic Substitution: The major products are substituted pyrimidinium salts.
Recyclization: The major products include pyrazolopyrimidines and other heterocyclic compounds.
Scientific Research Applications
1,4,6-Trimethylpyrimidinium iodide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4,6-trimethylpyrimidinium iodide involves its ability to undergo nucleophilic substitution and recyclization reactions. These reactions are facilitated by the electron-deficient nature of the pyrimidinium ring, which makes it susceptible to attack by nucleophiles. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity and Functional Group Analysis
- Nucleophilic Rearrangements: 1,4,6-Trimethylpyrimidinium iodide undergoes nucleophilic attack at the C-2 position, leading to rearranged products like 4,6-dimethyl-2-methylaminonicotinic acid nitrile . This contrasts with pyridinium salts, which typically undergo ring-opening or act as ionic liquids .
- Recyclization Reactions: When reacted with acyl hydrazides, this compound forms ethyl pyrazolo-pyrimidine carboxylates, demonstrating its versatility in constructing fused heterocycles .
Thermal and Physical Properties
- Melting Points: The pyrido-thieno-pyrimidinone derivative has a high melting point (202–204°C), attributed to its rigid fused-ring system . Dimethylsulphonium iodide melts at 165°C, while data for this compound is absent in the evidence .
- Stability: Quaternary pyrimidinium salts are generally stable under ambient conditions but susceptible to nucleophilic attack due to their positively charged nitrogen centers. Pyridinium salts, such as 1,2-dimethylpyridinium iodide, exhibit similar stability but differ in electronic properties due to their aromatic systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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